molecular formula C11H18Cl2N2O2 B2543757 N-(2-Aminoethyl)-N-benzylglycine dihydrochloride CAS No. 2171915-66-3

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride

Cat. No. B2543757
CAS RN: 2171915-66-3
M. Wt: 281.18
InChI Key: HHYRLEKRNVCUQX-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)-N-benzylglycine dihydrochloride” is a compound that is related to peptide nucleic acids (PNAs). PNAs are synthetic nucleic acid analogs in which the sugar-phosphate backbone is replaced by a peptide backbone . The compound is also related to trientine, a copper chelator used in the treatment of Wilson’s disease .


Synthesis Analysis

The synthesis of related compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Building Block in Pharmaceutical Research

This compound serves as a crucial building block in the synthesis of innovative pharmaceutical compounds . It’s used in the development of new drugs and therapies, contributing to advancements in healthcare.

Component in Peptide Nucleic Acids (PNAs)

The compound is used in the synthesis of chiral PNAs . PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, making them useful in biological and medical applications .

Role in Preorganization of PNAs

Modifications of PNAs, including the incorporation of a substituent in the N-(2-aminoethyl)glycine backbone, have been explored to improve the antisense and antigene properties of PNAs . This preorganization concept enhances the binding affinity for DNA and RNA .

Use in Corrosion Inhibition

Certain types of cationic imidazolines, which can be based on similar compounds, are used as corrosion inhibitors . They are particularly useful in oil fields, metal working, textiles, and paper industries .

Application in Dispersants and Dewatering Agents

Imidazolines derived from similar compounds are used as dispersants and dewatering agents . These agents help in the separation of water from other substances in various industrial processes .

Role in Emulsification

Imidazolines, which can be synthesized from similar compounds, are used as emulsifiers . Emulsifiers help mix two substances that normally don’t mix well, such as oil and water. This is particularly useful in the food industry, cosmetics, and pharmaceuticals .

properties

IUPAC Name

2-[2-aminoethyl(benzyl)amino]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;;/h1-5H,6-9,12H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYRLEKRNVCUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCN)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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